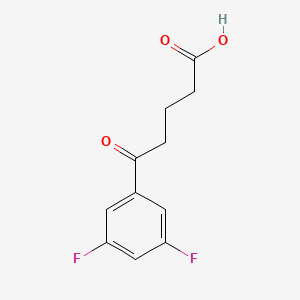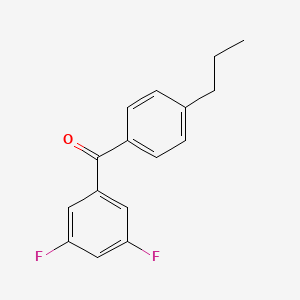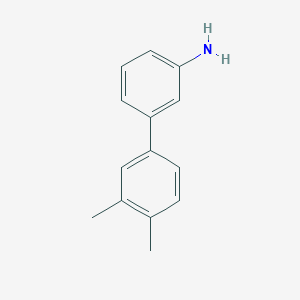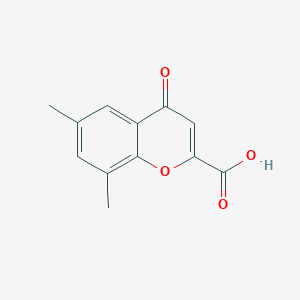
1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺
描述
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的作用
哌啶类化合物,包括“1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺”,是设计药物最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
哌啶衍生物的合成
该化合物参与分子内和分子间反应,导致形成各种哌啶衍生物:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
生物学和药理学活性
哌啶-4-甲酰胺类似物,包括“1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺”,已在基于细胞的试验中使用西方马脑炎病毒 (WEEV) 复制子进行了详细研究,并显示出 1 µM 的半数抑制浓度和 >100 的选择性指数 .
抗巨细胞病毒活性
在使用 CMV-荧光素酶报告基因 Towne 进行的大规模高通量筛选中,鉴定出几种 CMV 复制的独特抑制剂,包括“1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺”及其类似物 . 这些化合物抑制感染的人类包皮成纤维细胞中的 CMV 复制 .
潜在的药物发现
最新的科学进展涵盖了潜在药物的发现和生物学评价,包括合成和天然哌啶的药物应用,包括“1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺” .
抑制 T 型 Ca 2+ 通道
已合成了一系列 1-烷基-N-[(1R)-1-(4-氟苯基)-2-甲基丙基]哌啶-4-甲酰胺衍生物,可能包括“1-(4-(甲磺酰)-2-硝基苯基)哌啶-4-甲酰胺”,并评估了其对 T 型 Ca 2+ 通道的抑制活性 .
作用机制
未来方向
生化分析
Biochemical Properties
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction between 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide and these proteases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Cellular Effects
The effects of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to changes in gene expression, as the downstream effects of enzyme activity are disrupted . Furthermore, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide can modulate signaling pathways by interacting with key signaling proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide remains stable under certain conditions, but may degrade under others, leading to reduced activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At high doses, toxic or adverse effects may be observed, including cellular damage and altered physiological functions . Threshold effects have been identified, indicating specific dosage ranges where the compound is most effective without causing harm .
Metabolic Pathways
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the breakdown of certain metabolites, leading to altered metabolic flux and changes in metabolite levels . These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity . The distribution of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide within tissues can also affect its overall effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules . For example, localization to the nucleus may allow 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide to directly affect gene expression by interacting with transcription factors .
属性
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)10-2-3-11(12(8-10)16(18)19)15-6-4-9(5-7-15)13(14)17/h2-3,8-9H,4-7H2,1H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMYCRTQCRCJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375534 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-88-7 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)
![2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302746.png)

![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)



